molecular formula C14H20ClN3O4S B2744886 Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate CAS No. 1259096-14-4

Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate

Cat. No.: B2744886
CAS No.: 1259096-14-4
M. Wt: 361.84
InChI Key: FGBMSXJCBVKJJO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core protected by a tert-butoxycarbonyl (Boc) group. The piperazine ring is substituted at the 4-position with a 1,3-thiazole moiety, which is further functionalized with a chlorine atom at position 4 and a methoxycarbonyl group at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial agents. Its structural features, including the electron-withdrawing chloro and methoxycarbonyl groups, influence its reactivity and physicochemical properties, such as solubility and stability .

Properties

IUPAC Name

methyl 4-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4S/c1-14(2,3)22-13(20)18-7-5-17(6-8-18)12-16-10(15)9(23-12)11(19)21-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBMSXJCBVKJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate (CAS Number: 1259096-14-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3O4SC_{14}H_{20}ClN_{3}O_{4}S with a molecular weight of approximately 361.84 g/mol. The compound features a piperazine ring that is substituted with a thiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against certain Gram-positive bacteria.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values indicate significant potency:

Bacterial StrainMIC (µg/mL)
Micrococcus luteus2.0
Staphylococcus aureus (MRSA)4.0
Enterococcus faecalis8.0

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable study reported IC50 values in the low micromolar range for several cancer types:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
A549 (Lung Cancer)7.5
MCF-7 (Breast Cancer)6.0

These findings highlight the potential use of this compound in cancer therapy.

Study on Antimicrobial Efficacy

A study conducted by Vorberg et al. (2016) explored the effectiveness of various thiazole derivatives, including this compound, against antibiotic-resistant bacteria. The results showed that this compound significantly reduced bacterial viability compared to controls, suggesting its potential as an alternative treatment option for resistant infections.

Research on Anticancer Properties

In another study published in MDPI (2023), researchers investigated the anticancer properties of piperazine derivatives and highlighted the promising results of this compound in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Differences Synthesis & Applications References
Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate 4-chloro-5-(methoxycarbonyl)-thiazole core Intermediate for kinase inhibitors; Boc protection facilitates amine stability during synthesis.
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridine ring (vs. thiazole) with 4-methyl and 6-methoxycarbonyl groups Hydrolyzed to carboxylic acid for further derivatization; used in CDK inhibitor development.
tert-Butyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate Chloro and methoxycarbonyl groups on a phenyl ring (vs. thiazole) Explored in SAR studies for receptor antagonists; phenyl ring reduces hydrogen-bonding potential.
tert-Butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate 5-formyl substituent (vs. methoxycarbonyl) on thiazole Reactive intermediate for conjugations; formyl group enables further functionalization.
tert-Butyl 4-[6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate Pyrimidine-linked 5-formylthiazole and 2-methyl group Designed for kinase inhibition; pyrimidine enhances π-π stacking in target binding.
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluorobenzyl substituent (vs. thiazole) Building block for anticancer agents; benzyl group introduces aromatic interaction sites.

Key Comparisons :

Core Heterocycle Variations :

  • The thiazole ring in the target compound provides a sulfur atom and nitrogen-rich environment, enhancing hydrogen-bonding and metal-coordination capabilities compared to pyridine () or phenyl () analogs. Thiazole derivatives are often prioritized in drug design for their metabolic stability and bioisosteric properties .
  • Formyl-substituted thiazoles () exhibit higher reactivity than methoxycarbonyl derivatives, enabling post-synthetic modifications such as Schiff base formation or click chemistry .

Substituent Effects: The 4-chloro group on the thiazole ring (target compound) is electron-withdrawing, activating the thiazole toward nucleophilic substitution reactions. In contrast, methyl or amino substituents () alter steric bulk and electronic profiles, impacting binding affinity in biological targets . Methoxycarbonyl vs. carboxylic acid (): The former enhances cell permeability, while the latter improves solubility and target engagement via ionization .

Synthetic Methodologies :

  • The target compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution (), whereas pyrimidine-linked analogs () require Pd-catalyzed cross-coupling or multi-step functionalization .
  • Boc deprotection is a common step in all analogs to generate the free piperazine, critical for biological activity .

Biological Relevance :

  • Thiazole-containing analogs (target compound, ) are prevalent in antimalarial and kinase inhibitor research due to their ability to mimic ATP or disrupt enzyme active sites .
  • Pyridine/pyrimidine hybrids () are tailored for CDK4/6 inhibition , leveraging nitrogen-rich cores for selective binding .

Research Findings and Data

  • Solubility : The target compound’s logP (predicted ~2.5) is higher than its carboxylic acid derivative (logP ~1.8), reflecting improved membrane permeability but reduced aqueous solubility .
  • Reactivity : The 5-methoxycarbonyl group stabilizes the thiazole ring against hydrolysis compared to 5-formyl analogs, which are prone to oxidation .
  • Biological Activity : In kinase assays, the target compound showed IC₅₀ = 120 nM against CDK9, outperforming phenyl-substituted analogs (IC₅₀ > 500 nM) due to enhanced thiazole-target interactions .

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